molecular formula C21H15N3O2 B12460037 2-[(2-oxoindol-3-yl)amino]-N-phenylbenzamide

2-[(2-oxoindol-3-yl)amino]-N-phenylbenzamide

Cat. No.: B12460037
M. Wt: 341.4 g/mol
InChI Key: AXJIWTAREGNWPI-UHFFFAOYSA-N
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Description

2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-N-phenylbenzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-N-phenylbenzamide typically involves the condensation of 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with N-phenylbenzamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazines or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-N-phenylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other proteins and enzymes, modulating various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-N-phenylbenzamide is unique due to its specific structural features and its ability to inhibit CDK2. This makes it a valuable compound for studying cell cycle regulation and developing potential anticancer therapies. Its versatility in undergoing various chemical reactions also adds to its uniqueness, allowing for the synthesis of a wide range of derivatives with diverse biological activities.

Properties

Molecular Formula

C21H15N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

2-[(2-oxo-1H-indol-3-ylidene)amino]-N-phenylbenzamide

InChI

InChI=1S/C21H15N3O2/c25-20(22-14-8-2-1-3-9-14)16-11-5-7-13-18(16)23-19-15-10-4-6-12-17(15)24-21(19)26/h1-13H,(H,22,25)(H,23,24,26)

InChI Key

AXJIWTAREGNWPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N=C3C4=CC=CC=C4NC3=O

Origin of Product

United States

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